molecular formula C13H18N2O B2939345 N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide CAS No. 2361642-72-8

N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide

Cat. No. B2939345
CAS RN: 2361642-72-8
M. Wt: 218.3
InChI Key: KFBXMEYQJWGOPQ-UHFFFAOYSA-N
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Description

The compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair of electrons . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms or organic substituents. The nitrogen atom in amines is sp3 hybridized, and the shape of the molecule is trigonal pyramidal .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also act as nucleophiles and bases, reacting with alkyl halides, acid chlorides, and sulfonyl chlorides .


Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds . They are also often polar and can participate in intermolecular hydrogen bonding, which can affect their solubility in water .

Mechanism of Action

The mechanism of action of amines in biological systems often involves their basicity or their ability to act as neurotransmitters .

Safety and Hazards

Some amines can be hazardous and may cause irritation to the skin and eyes, and some are toxic if inhaled or ingested . Always refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.

Future Directions

The future directions in the study of amines and related compounds often involve their use in the synthesis of pharmaceuticals, polymers, and other organic compounds . Amines are also studied for their role in biological systems and disease .

properties

IUPAC Name

N-[2-[methyl(propyl)amino]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-4-10-15(3)12-9-7-6-8-11(12)14-13(16)5-2/h5-9H,2,4,10H2,1,3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBXMEYQJWGOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=CC=CC=C1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide

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